molecular formula C14H9F3N2O3S B12265246 Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12265246
M. Wt: 342.29 g/mol
InChI Key: NAZFGKQJEWMYFX-UHFFFAOYSA-N
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Description

Overview of Thieno[2,3-b]Pyridine Derivatives in Heterocyclic Chemistry

Thieno[2,3-b]pyridines are bicyclic heterocycles combining thiophene and pyridine rings, which exhibit diverse electronic and steric properties due to their fused aromatic systems. These derivatives are prized in medicinal chemistry for their ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. For example, thieno[2,3-b]pyridines have been investigated as inhibitors of phospholipase C isoforms, demonstrating anticancer activity in cervical and ovarian cancer models. The scaffold’s versatility is further evidenced by its adaptability to functionalization at multiple positions, enabling the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Synthetic routes to thieno[2,3-b]pyridines often involve cyclocondensation reactions, such as the Sonogashira coupling of bromothiophenes with terminal alkynes followed by intramolecular C–N bond formation. Recent advances have expanded the repertoire of substituents, including halogenated, alkylated, and aryl groups, which fine-tune solubility and target affinity. The incorporation of electron-donating or withdrawing groups at specific positions (e.g., C-3, C-4, or C-6) has been shown to modulate reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Significance of Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. This substituent’s strong electron-withdrawing nature and steric bulk influence electronic distribution, often improving binding affinity to hydrophobic protein pockets. In thieno[2,3-b]pyridines, trifluoromethyl groups at the C-4 position stabilize the aromatic system against oxidative degradation while promoting interactions with enzymes such as tyrosyl-DNA phosphodiesterase I (TDP1) and G-protein coupled receptors (GPCRs).

Comparative studies of trifluoromethylated versus non-fluorinated analogs reveal marked differences in biological activity. For instance, trifluoromethyl-substituted thieno[2,3-b]pyridines exhibit enhanced cytotoxicity in cancer cell lines, attributed to their improved membrane permeability and resistance to enzymatic deactivation. The -CF₃ group also mitigates unwanted metabolic pathways, such as hydroxylation by cytochrome P450 enzymes, thereby extending plasma half-life.

Structural Uniqueness and Research Relevance of Methyl 3-Amino-6-(Furan-2-yl)-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxylate

The compound methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate integrates three critical functional groups:

  • 3-Amino Group : Enhances hydrogen-bonding capacity and solubility in polar solvents.
  • 6-Furan-2-yl Group : Introduces a planar, electron-rich heteroaromatic ring, facilitating π-π interactions with biological targets.
  • 4-Trifluoromethyl Group : Improves lipid solubility and metabolic stability.

This combination creates a multifunctional scaffold with potential applications in oncology and infectious disease. The amino group at C-3 allows for further derivatization via acylation or alkylation, while the furan ring at C-6 enables participation in Diels-Alder reactions or metal-catalyzed cross-couplings. The ester group at C-2 serves as a synthetic handle for hydrolysis to carboxylic acids or transesterification.

Table 1: Key Structural Features and Their Implications

Position Substituent Role
C-2 Methyl carboxylate Stabilizes the ring; enables hydrolysis to carboxylic acid
C-3 Amino group Facilitates hydrogen bonding; site for functionalization
C-4 Trifluoromethyl Enhances lipophilicity and metabolic stability
C-6 Furan-2-yl Promotes π-π interactions; modifies electronic density

Objectives and Scope of the Present Academic Review

This review aims to:

  • Analyze synthetic strategies for constructing the thieno[2,3-b]pyridine core with trifluoromethyl, furan, and amino substituents.
  • Evaluate the compound’s electronic and steric properties through computational and experimental data.
  • Explore emerging applications in drug discovery, focusing on structure-activity relationships (SARs).

The scope excludes clinical safety data and dosage guidelines, concentrating instead on chemical synthesis, molecular interactions, and preclinical potential. By synthesizing findings from peer-reviewed studies, this article provides a foundation for future research into tailored thieno[2,3-b]pyridine derivatives.

Properties

Molecular Formula

C14H9F3N2O3S

Molecular Weight

342.29 g/mol

IUPAC Name

methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H9F3N2O3S/c1-21-13(20)11-10(18)9-6(14(15,16)17)5-7(19-12(9)23-11)8-3-2-4-22-8/h2-5H,18H2,1H3

InChI Key

NAZFGKQJEWMYFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A common approach involves cyclocondensation reactions between substituted thiophenes and pyridine precursors. For example, 3-aminothiophene-2-carboxylates react with α,β-unsaturated carbonyl compounds under acidic conditions to form the bicyclic system. Key variables include:

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Catalyst : Piperidine or acetic acid
  • Temperature : 80–120°C
  • Yield : 60–75%.

Radical Trifluoromethylation

Introduction of the trifluoromethyl (CF₃) group at position 4 often employs radical-mediated pathways. A halogenated precursor undergoes trifluoromethylation using CF₃I or Umemoto’s reagent in the presence of a photoredox catalyst. This method achieves regioselectivity >90% but requires anhydrous conditions.

Functionalization at Position 6: Furan-2-Yl Incorporation

The furan-2-yl substituent at position 6 is introduced via electrophilic aromatic substitution or transition-metal-catalyzed coupling.

Electrophilic Substitution

Direct electrophilic substitution on the thieno[2,3-b]pyridine core uses furfuryl chloride or furan-2-boronic acid. However, this method suffers from poor regiocontrol (<50% yield) due to competing reactions at other positions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a brominated thieno[2,3-b]pyridine intermediate and furan-2-boronic acid improves efficiency:

Condition Parameter
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DME/H₂O (4:1)
Temperature 90°C
Yield 82–88%

This method ensures precise functionalization while preserving the amino and ester groups.

Esterification and Amino Group Retention

The methyl ester at position 2 and the amino group at position 3 are typically introduced early in the synthesis to avoid side reactions.

Methyl Ester Formation

Esterification of a carboxylic acid precursor with methanol under acidic conditions (H₂SO₄, reflux) achieves >95% conversion. Alternatively, transesterification of ethyl esters with sodium methoxide in methanol offers a milder route.

Amino Group Protection and Deprotection

The amino group is protected as a tert-butoxycarbonyl (Boc) derivative during harsh reaction steps (e.g., trifluoromethylation). Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine with minimal side reactions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability:

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer during exothermic steps like cyclocondensation. Benefits include:

  • Residence Time : 2–5 minutes
  • Yield Improvement : 15–20% over batch processes.

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill eliminates solvent use, aligning with green chemistry principles. For example, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and cyanothioacetamide react under solvent-free conditions to yield intermediates in 85–92% yield.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Advantages Limitations Yield Range
Cyclocondensation Simple reagents Low regioselectivity 60–75%
Suzuki Coupling High regiocontrol Requires palladium catalyst 82–88%
Radical CF₃ Addition Excellent selectivity Sensitive to moisture 70–78%
Mechanochemical Solvent-free, scalable Limited to solid-phase reactions 85–92%

Reaction Optimization Strategies

Temperature and Solvent Effects

Elevated temperatures (90–120°C) accelerate cyclocondensation but risk decomposition. Polar aprotic solvents like DMF improve intermediate solubility, whereas ethanol facilitates easier workup.

Catalyst Screening

Palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) significantly impact coupling efficiency. Ligands such as SPhos enhance stability and activity in Suzuki reactions.

Purification Techniques

Chromatography remains standard for laboratory-scale purification, but industrial processes favor crystallization using ethanol/water mixtures.

Case Study: Multi-Step Synthesis Protocol

A representative large-scale synthesis involves:

  • Step 1 : Cyclocondensation of methyl 3-aminothiophene-2-carboxylate with ethyl 4,4,4-trifluoroacetoacetate to form the CF₃-containing core (72% yield).
  • Step 2 : Bromination at position 6 using N-bromosuccinimide (NBS) in CCl₄ (89% yield).
  • Step 3 : Suzuki coupling with furan-2-boronic acid (85% yield).
  • Step 4 : Boc deprotection with TFA (quantitative yield).

Total isolated yield: 52–58%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The table below compares structural features and properties of the target compound with analogs:

Compound Name 6-Position Substituent Ester Group Functional Groups Molecular Formula Key Properties/Activities
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (Target) Furan-2-yl Methyl NH₂, CF₃, COOCH₃ C₁₅H₁₁F₃N₂O₃S High polarity; potential antitumoral
Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 5-Methylfuran-2-yl Methyl NH₂, CF₃, COOCH₃ C₁₆H₁₃F₃N₂O₃S Increased lipophilicity due to methyl
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Phenyl Ethyl NH₂, CF₃, COOCH₂CH₃ C₁₇H₁₃F₃N₂O₂S Enhanced metabolic stability
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methoxyphenyl Ethyl NH₂, CF₃, COOCH₂CH₃, OCH₃ C₁₈H₁₅F₃N₂O₃S Electron-donating methoxy group
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 5-Bromobenzofuran-2-yl None NH₂, CF₃, CN C₁₆H₈BrF₃N₂OS Halogen bonding potential; high reactivity
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Furan-2-yl None NH₂, CF₃, CONHR C₁₃H₈F₃N₃O₂S Improved hydrogen bonding capacity

Key Differences and Implications

Substituent at Position 6
  • Furan-2-yl vs. The 5-methylfuran-2-yl analog () introduces hydrophobicity, which may enhance blood-brain barrier penetration. 4-Methoxyphenyl () provides electron-donating effects, altering electronic distribution and target interactions.
Ester Group
  • Methyl vs. Ethyl Ester: Methyl esters (e.g., target compound) are more susceptible to hydrolysis than ethyl esters, impacting pharmacokinetics . Ethyl esters (e.g., ) offer prolonged metabolic stability, as seen in ethyl 3-amino-6-phenyl derivatives.
Functional Groups
  • Carboxylate Ester vs. Carboxamide/Cyano: Carboxamide derivatives () exhibit stronger hydrogen-bonding capacity, enhancing target affinity . Cyano groups () act as electron-withdrawing moieties, influencing reactivity in substitution reactions.
Trifluoromethyl Group
  • The CF₃ group at position 4 is conserved across all analogs, contributing to:
    • Lipophilicity : Enhances bioavailability and membrane permeability.
    • Metabolic Resistance : Reduces oxidative degradation .

Biological Activity

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Thieno[2,3-b]pyridine core : This bicyclic structure contributes to its unique reactivity and biological interactions.
  • Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan moiety : Imparts additional reactivity and potential for interactions with various biomolecules.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The mechanism of action may involve the inhibition of specific enzymes or disruption of bacterial cell walls. Comparative studies with similar compounds have shown that variations in substituents significantly affect their antimicrobial efficacy.

CompoundAntimicrobial ActivityMechanism of Action
This compoundModerateEnzyme inhibition
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateHighCell wall disruption
3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acidLowUnknown

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. Notably:

  • Cell Viability Studies : The compound demonstrated cytotoxic effects at concentrations as low as 13 µM, significantly reducing viable cell numbers after 48 hours of treatment.
    • Cell Lines Tested :
      • MDA-MB-231
      • MDA-MB-468
      • Non-tumorigenic MCF-12A (showed minimal toxicity)
  • Mechanism of Action : The compound appears to interfere with the cell cycle, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a halt in proliferation rather than inducing apoptosis.
    Study ParametersResults
    GI50 Concentration (MDA-MB-231)13 µM
    Cell Cycle AnalysisIncreased G0/G1 phase; decreased S phase
    Apoptosis Markers (PARP, Caspase-3)No significant changes observed

Study 1: In Vitro Efficacy Against TNBC

A study conducted by researchers evaluated the cytotoxicity of methyl 3-amino derivatives against TNBC cell lines. The results indicated that the compound effectively reduced cell proliferation and viability without significantly affecting non-tumorigenic cells. This selectivity suggests potential for therapeutic applications with reduced side effects.

Study 2: Metabolic Profiling

In another investigation, metabolic profiling revealed that treatment with the compound altered key metabolic pathways involved in glycolysis and gluconeogenesis. This indicates that the compound may exert its effects not only through direct cytotoxicity but also by modulating cellular metabolism.

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